Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate
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Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the use of spectroscopic methods (NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate has been utilized in the synthesis of various organic compounds. For instance, it played a role in the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, demonstrating its utility in creating complex molecular structures (Vostrikov et al., 2010).
Application in Pharmacology and Medicine
- A related compound, 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, derived from ethyl propiolate (similar in structure to Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate), has been synthesized and is a basic skeleton of penicillins. This highlights the potential of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate in antibiotic research (Chiba et al., 1985).
Biological Activity
- Diarylheptanoids structurally similar to Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate have been isolated from the green husk of Carya illinoinensis. These compounds, including 3-(R)-acetyl-1-(3′,4′-dihydroxyphenyl)-7-(4′′-hydroxy-3′′-methoxyphenyl)-heptane, demonstrated acetylcholinesterase inhibition, indicating potential for Alzheimer's disease treatment (Devidas et al., 2020).
Material Science and Catalysis
- Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate and its derivatives can be significant in material science. Research on heptanoic acid and its esters, including ethyl esters, has explored their use as substrates for the growth of Pseudomonas oleovorans, which incorporates ester groups in the production of poly(β-hydroxyalkanoate) (Scholz et al., 1994).
Safety And Hazards
This involves studying the toxicity of the compound, precautions to be taken while handling it, and first aid measures in case of exposure.
Future Directions
This involves predicting potential applications of the compound based on its properties and reactivity.
Please note that the availability of this information can vary depending on how well-studied the compound is. For less known compounds, not all of this information may be available. It’s always a good idea to refer to material safety data sheets (MSDS) and peer-reviewed articles for accurate and reliable information.
properties
IUPAC Name |
ethyl 7-oxo-7-(4-pentoxyphenyl)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-5-9-16-24-18-14-12-17(13-15-18)19(21)10-7-6-8-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGYJLMTSTRRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645795 |
Source
|
Record name | Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate | |
CAS RN |
898757-83-0 |
Source
|
Record name | Ethyl ζ-oxo-4-(pentyloxy)benzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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